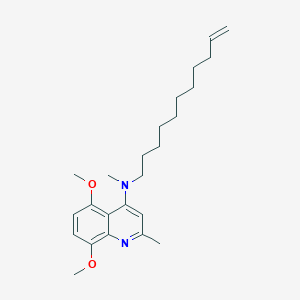
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of methoxy groups and a long alkyl chain with a double bond adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 5,8-dimethoxyquinoline with an appropriate alkyl halide, followed by the introduction of the dimethylamine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The double bond in the alkyl chain can be reduced to form a saturated alkyl chain.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce saturated alkyl chains.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine involves its interaction with specific molecular targets. The methoxy groups and the quinoline core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
5,8-Dimethoxyquinoline: Lacks the alkyl chain and dimethylamine group.
N,N-Dimethylquinolin-4-amine: Lacks the methoxy groups and alkyl chain.
Uniqueness
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is unique due to the combination of methoxy groups, a long alkyl chain with a double bond, and a dimethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88484-72-4 |
|---|---|
Fórmula molecular |
C24H36N2O2 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
5,8-dimethoxy-N,2-dimethyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C24H36N2O2/c1-6-7-8-9-10-11-12-13-14-17-26(3)20-18-19(2)25-24-22(28-5)16-15-21(27-4)23(20)24/h6,15-16,18H,1,7-14,17H2,2-5H3 |
Clave InChI |
NSAMMMNPOAKDLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C(=C1)N(C)CCCCCCCCCC=C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















